2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(4-methoxyphenyl)acetamide
Description
2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(4-methoxyphenyl)acetamide is a synthetic acetamide derivative featuring a tetrazole core substituted with a 2-fluorophenyl group and a thioether linkage to an acetamide moiety. The 4-methoxyphenyl group on the acetamide nitrogen introduces electron-donating properties, while the 2-fluorophenyl substituent on the tetrazole ring enhances electronic and steric effects. Tetrazole-containing compounds are widely studied for their bioactivity, including anti-inflammatory, antimicrobial, and kinase inhibitory properties .
Properties
IUPAC Name |
2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanyl-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O2S/c1-24-12-8-6-11(7-9-12)18-15(23)10-25-16-19-20-21-22(16)14-5-3-2-4-13(14)17/h2-9H,10H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJRYDGKJXCQQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cyclization of 2-fluorophenylhydrazine with sodium azide under acidic conditions to form the tetrazole ring. This intermediate is then reacted with 4-methoxyphenylacetyl chloride in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring or the methoxyphenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(4-methoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The tetrazole ring and fluorophenyl group may interact with enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and selectivity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity :
- The 2-fluorophenyl group in the target compound likely improves target binding compared to 4-methoxyphenyl (as in ) due to fluorine’s electronegativity and smaller steric profile .
- Chloro substituents (e.g., in ) may enhance binding to hydrophobic pockets but could increase toxicity risks.
Thiadiazole derivatives (e.g., ) often show enhanced metabolic stability due to sulfur’s electron-withdrawing effects.
Solubility and Pharmacokinetics :
- 4-Methoxyphenyl groups (target compound and ) improve solubility in polar solvents compared to 2-methoxyphenyl (), which may reduce membrane permeability.
- Thiophene () and allyl () substituents could alter lipophilicity and metabolic pathways.
Biological Activity Trends :
Biological Activity
The compound 2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(4-methoxyphenyl)acetamide is a member of the tetrazole class of compounds, which are known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHFNOS. The structure includes a tetrazole ring, a thio group, and a methoxy-substituted phenyl group. These features contribute to its biological activity by allowing interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 293.33 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
| LogP | 3.21 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the tetrazole ring can mimic certain biological molecules, facilitating binding to enzymes and receptors involved in critical cellular pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes related to cancer cell proliferation.
- Receptor Modulation : It may modulate receptors involved in inflammatory responses.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For example, in vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assay
In a study involving human cancer cell lines (e.g., A549 lung cancer cells), the compound displayed an IC value of approximately 15 µM , indicating potent cytotoxic activity compared to standard chemotherapeutics.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it exhibits moderate activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) has indicated that modifications to the methoxy group can significantly affect the biological activity of the compound. For instance, replacing the methoxy group with other electron-donating or electron-withdrawing groups alters its potency against cancer cells.
Comparative Analysis with Related Compounds
Compounds structurally related to this compound have shown varying degrees of biological activity. For example, compounds with different substitutions on the tetrazole ring demonstrated enhanced anticancer effects, suggesting that further optimization could yield more potent derivatives.
Table 3: Comparative Biological Activity
| Compound | IC (µM) | Activity Type |
|---|---|---|
| This compound | 15 | Anticancer |
| Related Compound A | 10 | Anticancer |
| Related Compound B | 25 | Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
